
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DBPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. DBPP is a synthetic compound that has been synthesized using different methods.
作用機序
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood, but it has been proposed that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis in cancer cells by activating the caspase cascade. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability of polymers by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
Biochemical and Physiological Effects:
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins. In macrophages, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which leads to the downregulation of various pro-inflammatory genes. In plants, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which leads to the depletion of branched-chain amino acids. In polymers, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
実験室実験の利点と制限
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has various advantages and limitations for lab experiments. One advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it can be synthesized in large quantities with high purity. Another advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been extensively studied, which means that there is a lot of information available on its properties and applications. One limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. Another limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide may have toxic effects on living organisms, which means that it must be handled with care in lab experiments.
将来の方向性
There are several future directions for the study of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, particularly its effects on the caspase cascade and NF-κB signaling pathway. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a herbicide for weed control in agriculture. Finally, another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a polymer stabilizer for various industrial applications.
合成法
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using different methods, including the Mannich reaction and the Steglich esterification. The Mannich reaction involves the reaction of 2-benzofuran-5-carbaldehyde, formaldehyde, and prop-2-enamide in the presence of a base and a catalyst. The Steglich esterification involves the reaction of 2-benzofuran-5-carboxylic acid, prop-2-enamide, and dicyclohexylcarbodiimide in the presence of a catalyst.
科学的研究の応用
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been the focus of scientific research due to its potential applications in various fields. In medicine, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In agriculture, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds. In industry, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a polymer stabilizer, as it has been found to improve the thermal stability of polymers.
特性
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-6-5-15(19)17-8-11-3-4-12-9-20-10-13(12)7-11/h2-4,7H,1,5-6,8-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGAXDKYJJQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
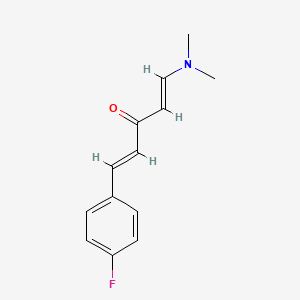
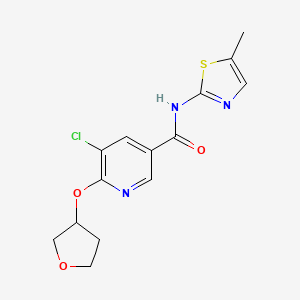
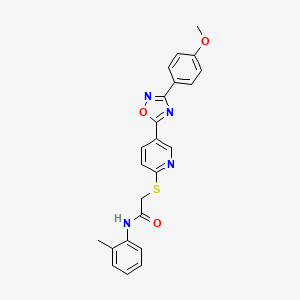
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
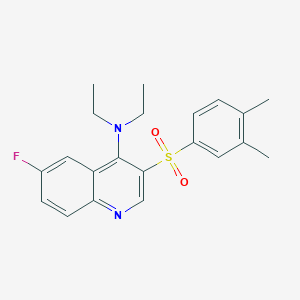
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)

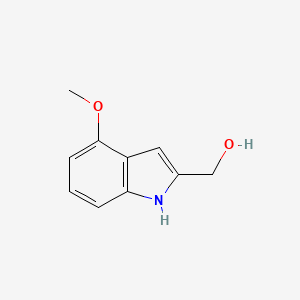

![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)